2-[(E)-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate
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Overview
Description
2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE is a complex organic compound that features a pyrazole ring, a hydrazone linkage, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the chloromethyl group: This step involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the hydrazone linkage: This is typically done by reacting the pyrazole derivative with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the hydrazone linkage.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole carboxylic acid, while reduction could produce a hydrazine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly interesting due to its known biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. For example, it might be screened for activity against certain diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to the materials or processes it is involved in.
Mechanism of Action
The mechanism of action of 2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE would depend on its specific application. For example, if it is used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Benzene sulfonyl-2-hydrazinobenzene
- Hydrazone derivatives of pyrazole
Uniqueness
The uniqueness of 2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE lies in its combination of functional groups, which imparts a distinct set of chemical and physical properties. This makes it a valuable compound for various applications, as discussed above.
Properties
Molecular Formula |
C18H15ClN4O4S |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
[2-[(E)-[(4-chloro-2-methylpyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C18H15ClN4O4S/c1-23-17(15(19)12-21-23)18(24)22-20-11-13-7-5-6-10-16(13)27-28(25,26)14-8-3-2-4-9-14/h2-12H,1H3,(H,22,24)/b20-11+ |
InChI Key |
MPFJZXRREBCBOX-RGVLZGJSSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C(=O)N/N=C/C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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